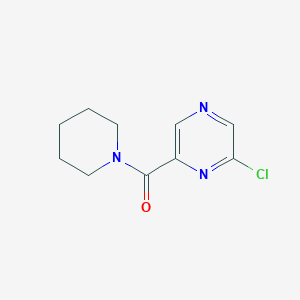

2-Chloro-6-(1-piperidinylcarbonyl)pyrazine

Overview

Description

Molecular Structure Analysis

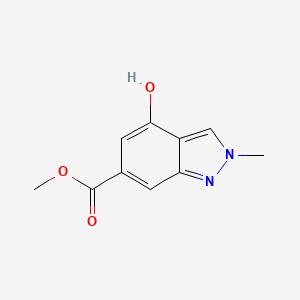

The molecular structure of 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine comprises a pyrazine ring substituted with a chlorine atom and a piperidinylcarbonyl group.Scientific Research Applications

Anti-tubercular Agents

- Scientific Field : Medical Science

- Application Summary : Pyrazinamide, a derivative of pyrazine, is an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Methods of Application : The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .

- Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Corrosion Inhibitors

- Scientific Field : Industrial Chemistry

- Application Summary : Pyrazine and its derivatives have been reported as effective corrosion inhibitors . They function as mixed-type inhibitors for steel and Al and Mg alloys .

- Methods of Application : The adsorption of the pyrazine derivatives on steel may be physical or chemical but is purely chemical on Al and Mg alloys .

- Results : The adsorption of the pyrazine derivatives follows the Langmuir isotherm with steel and deviated in the case of Al and Mg alloys .

Transition Metal-Catalyzed Functionalization

- Scientific Field : Organic & Biomolecular Chemistry

- Application Summary : Transition metal-catalyzed reactions are generally used for carbon–carbon bond formation on pyrazines . This includes classical palladium-catalyzed reactions like Sonogashira, Heck, Suzuki, and Stille reactions .

- Methods of Application : The transition metal-catalyzed reactions are performed on pyrazine systems .

- Results : The transition metal-catalyzed reactions have been used to develop novel, more efficient catalysts .

Acetylcholinesterase Inhibitors

- Scientific Field : Medical Science

- Application Summary : A series of different 4 and 5 substituted 6-aryl-3-benzyl-piperdinyl ethylaminopyridazines were tested for acetylcholinesterase inhibitor activity .

- Methods of Application : The compounds were synthesized and their acetylcholinesterase inhibitor activity was evaluated .

- Results : Among all these compounds, 3-[2-(l-benzylpiperidine-4-yl)ethylamino]-5-methyl-6-phenyl pyridazine (I) showed 100 times more selectivity for inhibition towards human acetylcholinesterase than the reference drug Tacrine .

Ligands for Catalysis

- Scientific Field : Organic & Biomolecular Chemistry

- Application Summary : Functionalized pyrazines are being applied as selective extractants for f-block metals, photovoltaic devices, and effective catalysts .

- Methods of Application : The transition metal-catalyzed reactions are performed on pyrazine systems .

- Results : The transition metal-catalyzed reactions have been used to develop novel, more efficient catalysts .

Selective Extractants for f-block Metals

- Scientific Field : Industrial Chemistry

- Application Summary : Functionalized pyrazines are being applied as selective extractants for f-block metals .

- Methods of Application : The adsorption of the pyrazine derivatives on steel may be physical or chemical but is purely chemical on Al and Mg alloys .

- Results : The adsorption of the pyrazine derivatives follows the Langmuir isotherm with steel and deviated in the case of Al and Mg alloys .

properties

IUPAC Name |

(6-chloropyrazin-2-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O/c11-9-7-12-6-8(13-9)10(15)14-4-2-1-3-5-14/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLGZCNSKBQBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650964 | |

| Record name | (6-Chloropyrazin-2-yl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Chloropyrazin-2-yl)(piperidin-1-yl)methanone | |

CAS RN |

33332-48-8 | |

| Record name | (6-Chloropyrazin-2-yl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418220.png)

![N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418221.png)

![3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole](/img/structure/B1418224.png)

![3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1418229.png)